2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a chemical compound with a complex structure that includes phenoxy, pyrimidinyl, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the phenoxy group: This can be achieved by reacting phenol with an appropriate halogenated compound under basic conditions.
Introduction of the pyrimidinyl group: This step involves the reaction of a pyrimidine derivative with a suitable electrophile.
Formation of the sulfamoyl group: This can be done by reacting the intermediate with a sulfonamide derivative.
Coupling of the intermediates: The final step involves coupling the phenoxy and pyrimidinyl intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-pyridin-4-yl-acetamide: This compound has a similar structure but with a pyridinyl group instead of a pyrimidinyl group.
2-(4-chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide: This compound includes a chloro substituent on the phenoxy group.
Uniqueness
2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of both phenoxy and pyrimidinyl groups, which confer specific chemical properties and potential biological activities. Its unique structure allows for diverse applications in various fields of research.
Properties
Molecular Formula |
C18H16N4O4S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H16N4O4S/c23-17(13-26-15-5-2-1-3-6-15)21-14-7-9-16(10-8-14)27(24,25)22-18-19-11-4-12-20-18/h1-12H,13H2,(H,21,23)(H,19,20,22) |
InChI Key |
WBAQGXKJMBMLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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